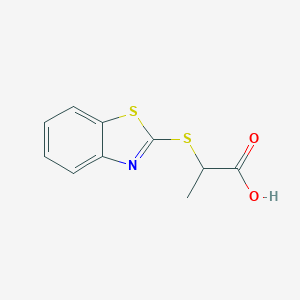![molecular formula C18H19N3O3 B186894 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- CAS No. 441782-71-4](/img/structure/B186894.png)
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-, also known as DMNPE-caged compound, is a chemical compound used in scientific research as a photoactivatable molecule. It is commonly used in studies of cellular signaling pathways and neural networks.
作用机制
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound works by releasing a bioactive molecule upon exposure to light. The compound contains a nitrophenyl group that is sensitive to ultraviolet light. When exposed to light, the nitrophenyl group undergoes a photochemical reaction, releasing the bioactive molecule. This allows researchers to control the timing and location of the release of the bioactive molecule.
生化和生理效应
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the function of ion channels, neurotransmitter receptors, and enzymes involved in cellular signaling pathways. The compound has also been used to study the function of neural networks in the brain.
实验室实验的优点和局限性
One of the main advantages of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its high spatial and temporal precision. This allows researchers to study the function of specific proteins or enzymes in a controlled manner. Another advantage is its versatility, as it can be used to study a wide range of cellular signaling pathways and neural networks.
One limitation of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its sensitivity to light. This can make it difficult to work with in certain experimental conditions. Additionally, the compound is relatively expensive and may not be accessible to all researchers.
未来方向
There are many potential future directions for the use of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound in scientific research. One area of interest is the study of neural networks in the brain. The compound could be used to study the function of specific neurons or neural circuits in a controlled manner. Another area of interest is the development of new photoactivatable molecules with improved properties, such as increased sensitivity to light or greater versatility in terms of the bioactive molecules that can be released. Overall, 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
合成方法
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound can be synthesized through a multistep process involving the reaction of 3-nitrophenylacetic acid with 2-methylindole to form an intermediate, which is then reacted with dimethylaminoethyl chloride to yield the final product. The synthesis method is relatively simple and can be performed in a standard organic chemistry laboratory.
科学研究应用
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is widely used in scientific research as a photoactivatable molecule. It is commonly used to study cellular signaling pathways and neural networks. The compound can be used to activate specific proteins or enzymes in cells or tissues with high spatial and temporal precision. This allows researchers to study the function of these proteins or enzymes in a controlled manner.
属性
CAS 编号 |
441782-71-4 |
|---|---|
产品名称 |
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- |
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol |
InChI |
InChI=1S/C18H19N3O3/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13/h4-10,22H,11H2,1-3H3 |
InChI 键 |
FGZGOWHRLOCYLK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



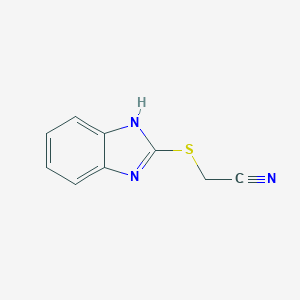
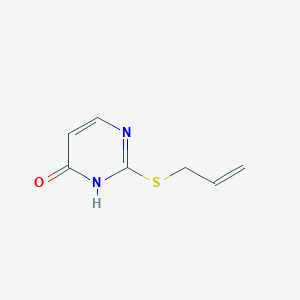
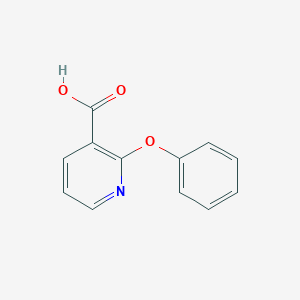
![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
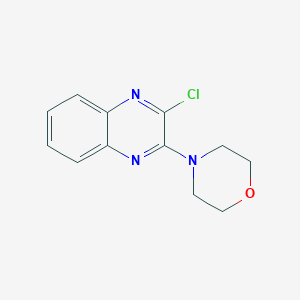
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
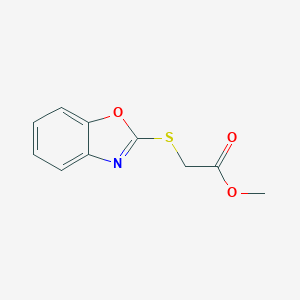
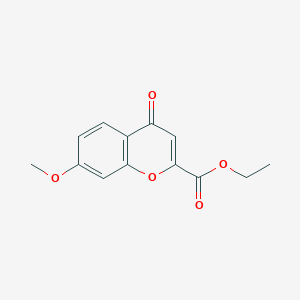
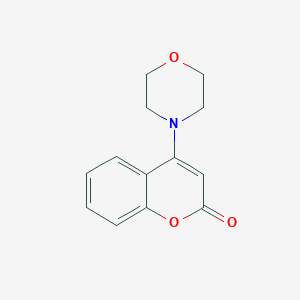
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
